molecular formula C20H18ClF2N3O B11186744 N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide CAS No. 1007542-19-9

N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide

Cat. No.: B11186744
CAS No.: 1007542-19-9
M. Wt: 389.8 g/mol
InChI Key: KZRLZNOVJHJOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a difluorobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide typically involves multiple steps. One common method includes the reaction of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-5-amine with 3,4-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-YL]-3,4-difluorobenzamide is unique due to its combination of a pyrazole ring with a difluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

1007542-19-9

Molecular Formula

C20H18ClF2N3O

Molecular Weight

389.8 g/mol

IUPAC Name

N-[5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H18ClF2N3O/c1-20(2,3)17-11-18(26(25-17)16-7-5-4-6-13(16)21)24-19(27)12-8-9-14(22)15(23)10-12/h4-11H,1-3H3,(H,24,27)

InChI Key

KZRLZNOVJHJOLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.